molecular formula C22H25Cl2NO2 B12633662 N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine CAS No. 1030603-30-5

N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine

Cat. No.: B12633662
CAS No.: 1030603-30-5
M. Wt: 406.3 g/mol
InChI Key: CDVLPBUKUVKVBA-OYHNWAKOSA-N
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Description

N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine is a synthetic alanine derivative characterized by a unique stereochemical configuration and substituted aromatic framework. The compound features an L-alanine backbone modified with an N-methyl group and a propyl chain linked to a chiral indenyl system. The indenyl moiety is substituted with chlorine atoms at the 5-position of the indene ring and the 4-position of the phenyl group (Figure 1).

The stereochemistry at the 1S position of the indenyl group may influence binding affinity to target proteins or enzymes, a common feature in chiral agrochemicals .

Properties

CAS No.

1030603-30-5

Molecular Formula

C22H25Cl2NO2

Molecular Weight

406.3 g/mol

IUPAC Name

(2S)-2-[3-[(1S)-5-chloro-1-(4-chlorophenyl)-2,3-dihydroinden-1-yl]propyl-methylamino]propanoic acid

InChI

InChI=1S/C22H25Cl2NO2/c1-15(21(26)27)25(2)13-3-11-22(17-4-6-18(23)7-5-17)12-10-16-14-19(24)8-9-20(16)22/h4-9,14-15H,3,10-13H2,1-2H3,(H,26,27)/t15-,22+/m0/s1

InChI Key

CDVLPBUKUVKVBA-OYHNWAKOSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C)CCC[C@@]1(CCC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C(=O)O)N(C)CCCC1(CCC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indene Moiety: This involves the chlorination of an indene precursor under controlled conditions.

    Attachment of the Propyl Chain: The propyl chain is introduced through a series of alkylation reactions.

    Incorporation of the Alanine Derivative: The final step involves the coupling of the chlorinated indene-propyl intermediate with N-methyl-L-alanine using peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated positions in the indene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

N-[(2S)-2-(2-Fluoro-1,1′-biphenyl-4-yl)propanoyl]-L-alanine

This compound () shares an L-alanine backbone but replaces the chlorinated indenyl group with a fluorinated biphenyl system. Key differences include:

  • Substituent Effects : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may reduce steric hindrance and alter electronic interactions with biological targets.
  • Stereochemical Simplicity : The absence of a chiral indenyl system simplifies synthesis but may limit enantioselective activity.

Table 1: Structural Comparison

Feature Target Compound N-[(2S)-2-(2-Fluoro-biphenyl-4-yl)propanoyl]-L-alanine
Aromatic System 5-Chloro-dihydroindenyl + 4-Cl-Ph 2-Fluoro-biphenyl
Backbone Modification N-methyl-L-alanine L-alanine
Chirality 1S (indenyl) 2S (propanoyl)
Halogen Cl (×2) F

Bilanafos (4-(Hydroxymethylphosphinyl)-L-2-aminobutanoyl-L-alanyl-L-alanine)

Bilanafos () is a tripeptide herbicide containing L-alanine residues. Unlike the target compound, it incorporates a phosphinyl group critical for its mode of action (glutamine synthetase inhibition). Key contrasts include:

  • Functional Groups : Bilanafos relies on a phosphinate moiety for activity, whereas the target compound’s efficacy (if pesticidal) may stem from chlorinated aromatic interactions.
  • Complexity : Bilanafos’ tripeptide structure requires enzymatic cleavage for activation, contrasting with the target compound’s likely direct bioactivity .

Chlorinated Aromatic Compounds

Dichlorophenyl-Containing Analogs

Compounds such as 3-[2-(2,4-dichlorophenyl)ethoxy]-4-methoxy-N-[(1-carbamimidoylpiperidin-4-yl)methyl]benzamide () share the 2,4-dichlorophenyl motif. Comparisons reveal:

  • Substitution Patterns : The 4-chlorophenyl group in the target compound may exhibit different electronic effects compared to 2,4-dichlorophenyl systems, influencing receptor binding.
  • Backbone Flexibility : The target compound’s propyl linker between the indenyl and alanine groups provides conformational flexibility absent in rigid benzamide derivatives .

Biological Activity

N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H22Cl2N2O2C_{19}H_{22}Cl_2N_2O_2 and a molecular weight of approximately 373.30 g/mol. The structure features an indene core with chlorinated phenyl groups, which may enhance its reactivity and biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC19H22Cl2N2O2C_{19}H_{22}Cl_2N_2O_2
Molecular Weight373.30 g/mol
IUPAC NameThis compound

Research indicates that the compound may interact with various biological targets, potentially influencing several signaling pathways. Its chlorinated structure suggests it could engage in electrophilic reactions, which may lead to modifications in cellular proteins or nucleic acids.

Potential Mechanisms Include:

  • Inhibition of Phospholipase A2: Studies have shown that compounds with similar structures can inhibit phospholipase A2 enzymes, which are involved in inflammatory responses. This inhibition could result in reduced phospholipid accumulation in lysosomes, a condition known as phospholipidosis .

Therapeutic Applications

The compound's unique structure suggests potential applications in treating various conditions:

  • Anti-inflammatory Effects: Due to its ability to inhibit phospholipase A2, it may be useful in managing inflammatory diseases.
  • Anticancer Activity: Similar compounds have been explored for their anticancer properties, particularly those targeting specific cancer cell lines.

Study on Inhibition of PLA2

A recent study evaluated the inhibition of lysosomal phospholipase A2 (PLA2G15) by various compounds, including those structurally similar to this compound. The findings suggested that compounds with electrophilic characteristics could effectively inhibit PLA2G15, leading to reduced phospholipid accumulation in cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chlorinated compounds:

Compound NameBiological ActivityKey Features
Chlorambucil Alkylating agentUsed in cancer treatment
Tebuconazole AntifungalContains similar chlorinated structures
Fosinopril AntihypertensiveInhibits PLA2G15; potential for phospholipidosis

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